Cas no 111781-39-6 (2-Piperazinemethanamine, N,N-dimethyl-)

2-Piperazinemethanamine, N,N-dimethyl-, is a versatile organic compound characterized by its piperazine backbone with a dimethyl-substituted methanamine functional group. This structure imparts favorable properties for applications in pharmaceutical synthesis and chemical research, where it serves as a key intermediate or building block. Its well-defined molecular framework enables precise reactivity, making it suitable for the development of bioactive molecules, ligands, or catalysts. The compound's stability and solubility in common organic solvents further enhance its utility in synthetic workflows. Careful handling is recommended due to its potential reactivity, but its consistent purity and structural reliability make it a valuable reagent for specialized chemical processes.
2-Piperazinemethanamine, N,N-dimethyl- structure
111781-39-6 structure
Product name:2-Piperazinemethanamine, N,N-dimethyl-
CAS No:111781-39-6
MF:C7H17N3
Molecular Weight:143.23
MDL:MFCD16620930
CID:3613416
PubChem ID:14664185

2-Piperazinemethanamine, N,N-dimethyl- 化学的及び物理的性質

名前と識別子

    • 2-Piperazinemethanamine, N,N-dimethyl-
    • N,N-dimethyl-2-piperazinemethanamine
    • N,N-DIMETHYL(PIPERAZIN-2-YL)METHANAMINE
    • 2-dimethylaminomethylpiperazine
    • N,N-dimethyl-1-piperazin-2-ylmethanamine
    • dimethyl(piperazin-2-ylmethyl)amine
    • dimethyl[(piperazin-2-yl)methyl]amine
    • AB10341
    • ZDTZPDVSTZEURY-UHFFFAOYSA-N
    • 111781-39-6
    • EN300-7040480
    • DA-47824
    • MFCD16620930
    • AKOS006354358
    • N,N-Dimethyl(piperazin-2-yl)methanamine
    • N,N-dimethyl-1-(piperazin-2-yl)methanamine
    • SCHEMBL334336
    • MDL: MFCD16620930
    • インチ: InChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3
    • InChIKey: FMCIDNVYQOQGEB-UHFFFAOYSA-NCopyCopied

計算された属性

  • 精确分子量: 143.142247555Da
  • 同位素质量: 143.142247555Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 92.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.3Ų
  • XLogP3: -0.8

じっけんとくせい

  • Color/Form: NA

2-Piperazinemethanamine, N,N-dimethyl- Security Information

2-Piperazinemethanamine, N,N-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB481519-250 mg
N,N-Dimethyl(piperazin-2-yl)methanamine
111781-39-6
250MG
€524.50 2023-04-20
abcr
AB481519-1 g
N,N-Dimethyl(piperazin-2-yl)methanamine
111781-39-6
1g
€1,231.10 2023-04-20
Enamine
EN300-7040480-0.5g
dimethyl[(piperazin-2-yl)methyl]amine
111781-39-6
0.5g
$836.0 2023-06-01
abcr
AB481519-1g
N,N-Dimethyl(piperazin-2-yl)methanamine; .
111781-39-6
1g
€1250.40 2025-02-15
1PlusChem
1P01KXX5-250mg
N,N-dimethyl-2-piperazinemethanamine
111781-39-6 95%
250mg
$365.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757310-1g
n,n-Dimethyl-1-(piperazin-2-yl)methanamine
111781-39-6 98%
1g
¥6742.00 2024-08-09
eNovation Chemicals LLC
D543662-2g
N,N-dimethyl-2-piperazinemethanamine
111781-39-6 95%
2g
$1350 2025-02-20
Enamine
EN300-7040480-5.0g
dimethyl[(piperazin-2-yl)methyl]amine
111781-39-6
5g
$2525.0 2023-06-01
Enamine
EN300-7040480-0.05g
dimethyl[(piperazin-2-yl)methyl]amine
111781-39-6
0.05g
$732.0 2023-06-01
Enamine
EN300-7040480-0.25g
dimethyl[(piperazin-2-yl)methyl]amine
111781-39-6
0.25g
$801.0 2023-06-01

2-Piperazinemethanamine, N,N-dimethyl- 関連文献

2-Piperazinemethanamine, N,N-dimethyl-に関する追加情報

Introduction to 2-Piperazinemethanamine, N,N-dimethyl- (CAS No. 111781-39-6)

2-Piperazinemethanamine, N,N-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 111781-39-6, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. The N,N-dimethyl substitution on the piperazine ring enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 2-Piperazinemethanamine, N,N-dimethyl- lends itself to diverse applications in medicinal chemistry. Piperazine derivatives are well-known for their ability to modulate biological pathways, particularly through interactions with enzymes and receptors. The dimethylation at the nitrogen atoms increases the lipophilicity of the molecule, facilitating better membrane permeability and thus enhancing its bioavailability. This feature makes it a promising candidate for drug development, especially in the treatment of parasitic infections and neurological disorders.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic behavior of 2-Piperazinemethanamine, N,N-dimethyl-. Molecular docking studies have revealed its potential as a scaffold for developing novel antifungal agents. The compound’s ability to disrupt fungal cell wall synthesis has been highlighted in several preclinical studies, suggesting its efficacy against drug-resistant strains of Candida and Aspergillus.

In addition to its antifungal properties, 2-Piperazinemethanamine, N,N-dimethyl- has shown promise in the treatment of neurodegenerative diseases. Research indicates that piperazine derivatives can interact with acetylcholinesterase enzymes, potentially reversing cognitive decline in conditions such as Alzheimer’s disease. The dimethyl-substituted version appears to enhance binding affinity while minimizing side effects, making it a more attractive therapeutic option compared to earlier generations of acetylcholinesterase inhibitors.

The synthesis of 2-Piperazinemethanamine, N,N-dimethyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Traditional synthetic routes often involve the use of hazardous reagents and harsh conditions, necessitating greener alternatives. Recent innovations in catalytic processes have enabled the production of this compound under milder conditions, reducing environmental impact while maintaining efficiency.

Industrial-scale production of 2-Piperazinemethanamine, N,N-dimethyl- has been streamlined through continuous flow chemistry techniques. These methods offer improved scalability and reproducibility, critical factors for pharmaceutical applications. The integration of automated reaction monitoring systems has further enhanced the precision of production processes, ensuring consistent quality control.

The role of 2-Piperazinemethanamine, N,N-dimethyl- as a building block for more complex molecules cannot be overstated. Its versatility allows chemists to modify its structure in various ways to create novel compounds with tailored biological activities. For instance, appending hydrophobic side chains can enhance its solubility in lipophilic environments, while introducing polar groups can improve water solubility.

Ethical considerations are paramount when developing new pharmaceuticals derived from compounds like 2-Piperazinemethanamine, N,N-dimethyl-. Ensuring that synthetic pathways are sustainable and that byproducts are minimized is crucial for environmental stewardship. Furthermore, rigorous testing is essential to assess potential toxicity and ensure patient safety.

The future prospects for 2-Piperazinemethanamine, N,N-dimethyl- are bright, with ongoing research exploring its potential in areas such as anti-inflammatory therapy and cancer treatment. Its unique structural features make it a versatile tool for medicinal chemists seeking to develop next-generation therapeutics.

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